2-Chloro-1-(oxiran-2-yl)ethan-1-one

Medicinal Chemistry Drug Design ADME Prediction

Generic α-haloepoxides fail in chemoselective synthesis due to altered electronic landscapes from carbonyl proximity. This bifunctional C₄ scaffold (MW 120.53) integrates epoxide, α-chloroketone, and displaceable chlorine for precise sequential diversification. - Enables regioselective epoxide ring-opening with amines → chiral β-amino alcohols - α-Chlorine displacement builds complex pharmacophores for patented LSD1 inhibitor cores - XLogP3-AA 0.3 optimizes FBDD fragment binding vs. polar or lipophilic analogs - GC-MS tractable, lower boiling point facilitates reaction monitoring

Molecular Formula C4H5ClO2
Molecular Weight 120.53 g/mol
CAS No. 619333-14-1
Cat. No. B13955339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(oxiran-2-yl)ethan-1-one
CAS619333-14-1
Molecular FormulaC4H5ClO2
Molecular Weight120.53 g/mol
Structural Identifiers
SMILESC1C(O1)C(=O)CCl
InChIInChI=1S/C4H5ClO2/c5-1-3(6)4-2-7-4/h4H,1-2H2
InChIKeyLLPVMFRNCOTLAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(oxiran-2-yl)ethan-1-one (CAS 619333-14-1): A Bifunctional α-Chloroepoxide for Selective Synthetic Elaboration


2-Chloro-1-(oxiran-2-yl)ethan-1-one (CAS 619333-14-1) is a low-molecular-weight (120.53 g/mol), bifunctional organic compound classified as an α-chloroepoxide [1]. Its structure integrates three distinct reactive centers—a strained epoxide ring, an electrophilic α-chloroketone carbonyl, and a displaceable chlorine atom—within a single C₄ scaffold . This dense functional architecture makes it a versatile intermediate in medicinal chemistry and organic synthesis, but its utility is highly dependent on the precise reactivity sequence of these sites, which cannot be assumed to be identical to that of other halogenated epoxides or simple epichlorohydrin derivatives.

A
Scaffold Bifunctional α-chloroepoxide with three distinct reactive centers in a single C₄ core
B
Workflow Suited for sequential site-selective elaboration in medicinal chemistry synthesis
C
Selection Carbonyl-activated epoxide reactivity profile distinct from simple epichlorohydrin derivatives

Procurement Risk for 2-Chloro-1-(oxiran-2-yl)ethan-1-one: Why In-Class Analogs Are Not Drop-In Replacements


Attempting to substitute 2-chloro-1-(oxiran-2-yl)ethan-1-one with a generic α-haloepoxide or simple epichlorohydrin carries significant risk of synthetic failure, despite superficial structural similarities. The proximity of the electron-withdrawing carbonyl group to both the epoxide and the halogen center fundamentally alters the chemoselectivity and regioselectivity of nucleophilic attack compared to non-carbonyl analogs . While 2-chloro-oxiranes have been broadly described as synthetic equivalents of 2-chloroketones, the specific reactivity hierarchy of this compound—dictating whether ring-opening, carbonyl addition, or halide displacement occurs first—is a direct function of its unique electronic landscape [1]. Without precise, quantitative reactivity data for this exact structure, selecting a close analog like 2-bromo-1-(oxiran-2-yl)ethanone or a simple epichlorohydrin introduces unpredictable outcomes in multi-step synthetic routes, particularly when chemoselectivity is critical.

Target
α-Chloroepoxide with carbonyl activation
Electron-withdrawing carbonyl proximity shapes a specific chemoselectivity hierarchy for nucleophilic attack.
Substitute Risk
Non-carbonyl epoxides
Simple epichlorohydrin analogs lack the carbonyl, which may shift regioselectivity and alter multi-step synthetic outcomes.
Target
Chloro-substituted electrophilic center
Chlorine atom provides a specific leaving-group profile tuned to the α-keto electronic environment.
Substitute Risk
Bromo analogs (e.g., 2-bromo-1-(oxiran-2-yl)ethanone)
Halogen substitution may alter reactivity hierarchy; bromide displacement rates may not track chloride behavior in the same scaffold.
Target
Structure-specific reactivity sequence
Precise ordering of epoxide opening, carbonyl addition, and halide displacement is scaffold-dependent.
Substitute Risk
In-class analogs without verified reactivity data
Lack of quantitative reactivity data for close analogs limits direct substitution confidence in chemoselectivity-critical routes.

Quantitative Differentiation Evidence for 2-Chloro-1-(oxiran-2-yl)ethan-1-one vs. Closest Analogs


Physicochemical Property Divergence: Lipophilicity and Polar Surface Area vs. Epichlorohydrin and Bromo Analog

Computational property predictions reveal a marked difference in lipophilicity (XLogP3-AA = 0.3) for 2-chloro-1-(oxiran-2-yl)ethan-1-one compared to the simpler industrial epoxide epichlorohydrin (XLogP3-AA = 0.03) and the more polar bromo analog 2-bromo-1-(oxiran-2-yl)ethanone (XLogP3-AA = 0.5) [1][2]. This intermediate logP value, combined with a topological polar surface area (TPSA) of 29.6 Ų, positions the compound in a distinct physicochemical space that influences membrane permeability and oral bioavailability predictions. While all structures share the same hydrogen bond donor (0) and acceptor (2) counts, the calculated differences in logP and TPSA are meaningful for library design, where small changes can alter a compound's drug-likeness profile. Crucially, these are computed values and do not represent experimentally measured logD or permeability data.

Lipophilicity & PSA vs. Analogs
Data to verify
XLogP3-AA: 0.3 (target) vs. 0.03 (epichlorohydrin) vs. ~0.5 (bromo analog)
TPSA: 29.6 Ų (target) vs. 25.1 Ų (epichlorohydrin)
ΔXLogP3-AA +0.27 over epichlorohydrin; ΔTPSA +4.5 Ų
Computed property context for library design review
Predicted values only; experimental logD and permeability not measured for this compound
Medicinal Chemistry Drug Design ADME Prediction

Structural Confirmation and Purity Screening by GC-MS vs. Non-Carbonyl Epoxides

A documented GC-MS spectrum exists for 2-chloro-1-(oxiran-2-yl)ethan-1-one, providing a reliable analytical fingerprint for identity confirmation and purity assessment upon procurement [1]. This is a critical quality control (QC) benchmark not uniformly available for all in-class research chemicals. The availability of a verified GC-MS spectrum allows a procuring laboratory to directly compare a received batch against an authenticated standard, reducing the risk of accepting a mislabeled or degraded product. In contrast, many custom-synthesized α-chloroepoxide analogs lack readily accessible, peer-reviewed spectral libraries, forcing users to rely solely on vendor-provided certificates of analysis.

GC-MS Identity Confirmation
Method context
Verified GC-MS spectrum available from Wiley spectral library, accessible via PubChem
Public reference spectrum available
Supports independent identity verification upon procurement
QC benchmark not uniformly available for in-class custom analogs
Analytical Chemistry Quality Control Procurement Specification

Predicted Boiling Point as a Proxy for Purification Feasibility vs. High-Boiling Analogs

The predicted boiling point of 2-chloro-1-(oxiran-2-yl)ethan-1-one is 185.3 ± 30.0 °C at 760 mmHg . This is significantly lower than the predicted boiling points of heavier analogs, such as 2-chloro-1-(oxiran-2-yl)propan-1-one (approx. 205°C) and the bromo analog (approx. 210°C), based on computed data. A lower and more precise boiling point range suggests a greater feasibility for purification by fractional distillation, a critical consideration for scaling up synthesis. While these are computed values, they provide a comparative benchmark for assessing the practical handling and purification potential of this compound relative to structurally similar, higher-molecular-weight alternatives that may require more costly chromatographic purification.

Predicted Boiling Point vs. Analogs
Data to verify
Target: 185.3 ± 30.0 °C (760 mmHg)
Propan analog: ~205 °C; Bromo analog: ~210 °C (all predicted)
ΔTb approx. -20 °C vs. propan analog; approx. -25 °C vs. bromo analog
Supports purification feasibility assessment for scale-up
Computed values; experimental distillation data not available
Process Chemistry Purification Scale-up

Evidence-Based Application Scenarios for Procuring 2-Chloro-1-(oxiran-2-yl)ethan-1-one


Synthesis of LSD1/MAO-B Inhibitor Lead Compounds via Regioselective Epoxide Opening

Research groups developing LSD1 or MAO-B inhibitors can use 2-chloro-1-(oxiran-2-yl)ethan-1-one as a key intermediate. The compound's bifunctional nature allows for a sequential diversification strategy: first, the epoxide can be regioselectively opened with an amine to introduce a chiral β-amino alcohol moiety, followed by displacement of the α-chlorine with a nucleophile to build a complex pharmacophore [1]. This site-selective reactivity is essential for constructing the core structures found in patented LSD1 inhibitor scaffolds, where precise control over the functional group installation sequence is mandatory to avoid cross-reactivity and low yields observed with non-carbonyl epoxides like epichlorohydrin.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries Requiring Balanced Lipophilicity

The predicted intermediate lipophilicity (XLogP3-AA = 0.3) and compact size (MW 120.53) make 2-chloro-1-(oxiran-2-yl)ethan-1-one a suitable starting fragment for FBDD campaigns [1]. When screening for fragments that can bind to shallow, solvent-exposed protein pockets, this compound offers a distinct advantage over more polar fragments like epichlorohydrin (XLogP3-AA = 0.03) that may lack sufficient hydrophobic contact, or more lipophilic bromo-analogs that risk promiscuous binding. Its physicochemical profile respects lead-like criteria while providing two synthetic handles for fragment elaboration.

Synthetic Methodology Development: Exploring Chemoselectivity in α-Chloroepoxide Systems

For process chemistry groups investigating chemoselective transformations of multifunctional epoxides, 2-chloro-1-(oxiran-2-yl)ethan-1-one presents a well-defined model substrate. The interplay between its three reactive sites—epoxide, carbonyl, and alkyl chloride—offers a challenging platform for developing new catalytic or reagent-controlled methodologies. Its documented GC-MS spectrum and lower predicted boiling point compared to analogs facilitate reaction monitoring and product purification, making it a practical standard for academic and industrial methodology studies aiming to establish selectivity rules for this compound class .

Application
Selection Property
Validation Focus
Epoxide-based pharmacophore synthesis
Chemoselective epoxide elaboration sequence
Regioselective opening and halide displacement verification
Fragment-based library design
Predicted intermediate lipophilicity profile
Fragment elaboration compatibility under library conditions
Chemoselectivity method studies
Multifunctional scaffold with three reactive handles
Reactivity hierarchy assessment under catalytic conditions
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